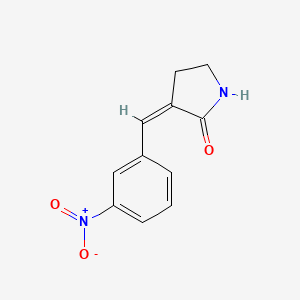
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of hydrazine derivatives with appropriate pyrimidine precursors. Common synthetic routes may include:
Condensation reactions: Using hydrazine hydrate with 6-methyl-2,3-dihydropyrimidin-4(1H)-one under reflux conditions.
Cyclization reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydrazone derivatives.
Reduction: Could produce hydrazine derivatives.
Substitution: Results in various substituted pyrimidines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site.
Modulate receptor function: Through agonistic or antagonistic effects.
Alter metabolic pathways: By interfering with key biochemical processes.
類似化合物との比較
Similar Compounds
2-Hydrazinylpyrimidine: Lacks the methyl group at the 6-position.
6-Methylpyrimidin-4(1H)-one: Does not have the hydrazinyl group.
2,4-Dihydroxypyrimidine: Contains hydroxyl groups instead of hydrazinyl and methyl groups.
Uniqueness
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
887570-24-3 |
|---|---|
分子式 |
C5H10N4O |
分子量 |
142.16 g/mol |
IUPAC名 |
2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10) |
InChIキー |
DJXHPRSNIXQISY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(N1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
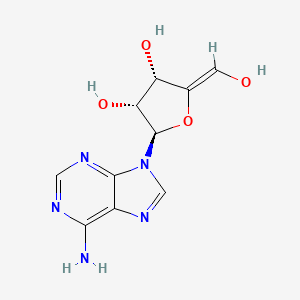
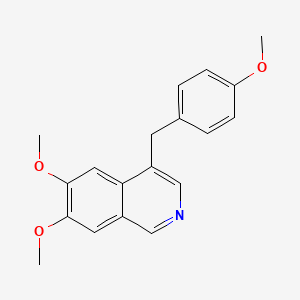


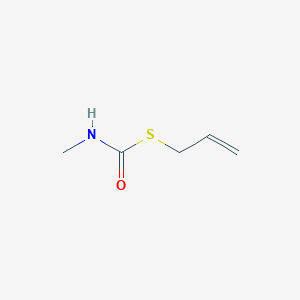
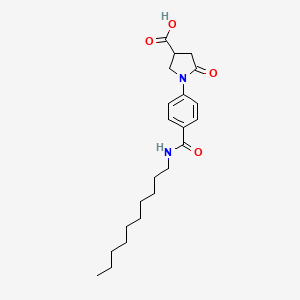
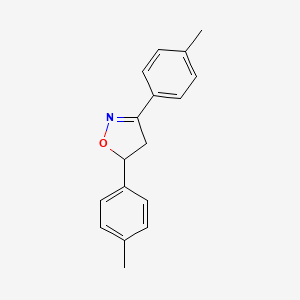


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
